molecular formula C13H25NO2 B13222273 tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate

tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate

Cat. No.: B13222273
M. Wt: 227.34 g/mol
InChI Key: DTLQHSDBHQTSBR-UHFFFAOYSA-N
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Description

Tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate is a chiral cyclopentane derivative designed for advanced synthetic and medicinal chemistry research. The molecule integrates a sterically hindered, fully substituted cyclopentane ring with a Boc-protected primary amine, making it a valuable scaffold for constructing complex, three-dimensional molecular architectures. Its primary research application is as a key synthetic intermediate in the development of pharmacologically active compounds, particularly those targeting the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels . Molecules featuring sterically defined cyclopentane cores have demonstrated significant potential in the treatment of conditions such as neuropathic pain, epilepsy, and anxiety disorders . The tert-butyloxycarbonyl (Boc) protecting group ensures excellent stability during various synthetic transformations while allowing for facile and clean deprotection under mild acidic conditions to liberate the free amine for further derivatization . This controlled deprotection is crucial for the sequential synthesis of complex molecules, including cyclic amino acids and other bioactive small molecules. The strategic incorporation of multiple methyl groups on the cyclopentane ring enhances the compound's lipophilicity and influences its conformational preferences, which can be critical for optimizing interactions with biological targets. Researchers can leverage this building block to explore structure-activity relationships (SAR) in drug discovery programs, particularly in programs aimed at central nervous system (CNS) targets where rigid, carbocyclic scaffolds are often advantageous.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate

InChI

InChI=1S/C13H25NO2/c1-9-7-12(5,6)8-13(9,14)10(15)16-11(2,3)4/h9H,7-8,14H2,1-6H3

InChI Key

DTLQHSDBHQTSBR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1(C(=O)OC(C)(C)C)N)(C)C

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Kinetic Resolution of Cyclopentene Derivatives

One of the most effective synthetic routes to this compound involves the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate , which allows access to the desired stereochemistry at the 1, 2, and 5 positions of the cyclopentane ring (analogous to 1,2,4 positions in the target compound).

  • Starting Material: Methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate.
  • Process: Kinetic or parallel kinetic resolution using chiral catalysts or enzymatic methods.
  • Outcome: Separation of enantiomers yielding (1R,2S,5S) and (1S,2R,5R) isomers.
  • Subsequent Steps: Amination at the 1-position and conversion of methyl ester to tert-butyl ester.

This method provides high stereoselectivity and is adaptable for large-scale synthesis.

Protection and Functional Group Transformations

The amino group is typically introduced or protected using the tert-butyloxycarbonyl (Boc) protecting group , yielding tert-butyl carbamate derivatives. This is crucial for maintaining the amino functionality during subsequent reactions.

  • Typical Reagents: Boc anhydride or Boc chloride for protection.
  • Conditions: Mild base (e.g., triethylamine), solvent like acetonitrile or dichloromethane.
  • Advantages: Boc group is stable under many reaction conditions and can be removed under acidic conditions.

Direct Amination and Esterification Approaches

Direct amination of cyclopentane derivatives with appropriate stereochemistry can be performed using:

Comparative Data Table of Preparation Methods

Methodology Starting Material Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Kinetic Resolution of Cyclopentene Methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate Chiral catalyst, enzymatic resolution 60-75 High Provides enantiomerically enriched intermediates
Boc Protection Amino-cyclopentane derivatives Boc anhydride, triethylamine, acetonitrile >90 N/A Protects amino group for further transformations
Buchwald-Hartwig Amination Halogenated cyclopentane derivatives Pd catalyst, base, amine source 60-80 Moderate to High Useful for C-N bond formation on aromatic substituents
Direct Esterification Cyclopentane carboxylic acid Acid catalyst or coupling agent, tert-butanol 65-85 N/A Avoids racemization, mild conditions preferred

Research Findings and Mechanistic Insights

  • The parallel kinetic resolution technique allows simultaneous preparation of both enantiomers, which is critical for accessing the desired stereochemistry of the amino and methyl substituents on the cyclopentane ring.
  • The Boc protecting group is favored for its stability and ease of removal, which is important when handling amino-substituted cyclopentane derivatives to prevent side reactions or racemization.
  • Industrial methods emphasize the use of neutral starting materials rather than salts to improve reaction yields and mixture handling, a principle applicable to the synthesis of tert-butyl carbamate derivatives.
  • Cross-coupling methodologies such as Buchwald-Hartwig reactions expand the scope of functionalization on cyclopentane rings, enabling the introduction of complex substituents while maintaining stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares functional groups with other tert-butyl esters and cyclopentane derivatives. Key comparisons include:

Compound Functional Groups Key Structural Features
Target Compound tert-butyl ester, amino, cyclopentane High steric hindrance; amino group enhances polarity
Zygocaperoside () Glycoside, flavonoid Carbohydrate moiety; lacks amino/ester groups; polar hydroxyl groups
Compound 8 () tert-butyl ester, indole, dodecahydrophenanthrene Complex polycyclic structure; tert-butyl ester similar to target compound

The target compound’s tert-butyl ester is structurally analogous to Compound 8 (), where the tert-butyl group contributes to NMR signals at ~27–30 ppm (CH₃) and ~80 ppm (quaternary carbon) in ¹³C spectra. The amino group, absent in ’s compound, would likely show ¹H NMR signals near 1.5–2.5 ppm (NH₂) and influence solubility .

Spectroscopic and Physicochemical Properties

  • NMR Spectroscopy: tert-Butyl Group: In tert-butyl esters, ¹³C NMR typically shows three methyl carbons at ~27–30 ppm and a quaternary carbon at ~80 ppm, as observed in Compound 8 . Amino Group: Primary amines exhibit broad ¹H NMR peaks (~1–3 ppm) and ¹³C signals near 35–50 ppm, depending on substitution . Cyclopentane Ring: Methyl substituents on cyclopentane cause upfield shifts (e.g., ¹³C: 20–25 ppm for CH₃ groups) .
  • Solubility and Stability: tert-Butyl esters are generally lipophilic, but the amino group in the target compound enhances water solubility compared to non-amino analogs (e.g., Compound 8 in ). Steric bulk from the tert-butyl group may also slow hydrolysis relative to methyl or ethyl esters .

Biological Activity

tert-Butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate (CAS No. 2060049-14-9) is a compound with significant potential in medicinal chemistry and pharmaceutical applications. Its structure features a tert-butyl group, an amino group, and a cyclopentane framework, which contribute to its unique biological properties. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C13H25NO
  • Molecular Weight : 227.34 g/mol
  • Purity : Minimum 95% .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Cyclopentane Core : The cyclopentane structure can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Amino Group : This can be achieved via nucleophilic substitution reactions.
  • Carboxylation : The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or other carboxylic acid derivatives.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against Gram-positive bacteria .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Results indicate that it may induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL for various bacterial strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Study 2: Cytotoxicity Assessment

In another study focusing on cancer therapy, the cytotoxic effects of the compound were tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines:

  • The compound exhibited IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.
Cell LineIC50 (µM)
MCF-715
A54920

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

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